molecular formula C11H13N5O2 B1146969 Carbovir CAS No. 118353-05-2

Carbovir

Cat. No.: B1146969
CAS No.: 118353-05-2
M. Wt: 247.25 g/mol
InChI Key: XSSYCIGJYCVRRK-NKWVEPMBSA-N
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Description

Carbovir is a new generation of antiviral drug that has been developed to combat a wide range of viral infections. It is a nucleoside analog that has been designed to mimic the natural nucleoside building blocks of DNA and RNA. This compound is a prodrug, which means that it is converted into an active drug form in the body. This active form, called this compound triphosphate, is able to inhibit the replication of virus particles by interfering with the production of viral DNA and RNA. This compound is currently being studied for its potential use in treating a variety of viral infections, including HIV, herpes, and hepatitis B and C.

Scientific Research Applications

  • Antiviral Properties

    Carbovir is primarily recognized for its potent antiretroviral properties. Studies have found that it is a selective inhibitor of HIV-1 reverse transcriptase, making it a candidate for AIDS treatment. It exhibits its antiviral activity through its (-) enantiomer (Vince et al., 1990).

  • Comparative Effectiveness

    Research comparing this compound with other antiretroviral agents like AZT has shown that this compound triphosphate is a highly selective inhibitor of reverse transcriptases with minimal effect on cellular enzymes. This indicates its potential as a more selective antiretroviral agent (White et al., 1989).

  • Mechanism of Action

    this compound's mechanism of action involves inhibition of HIV-1 reverse transcriptase, both with RNA and DNA templates. Its effectiveness is comparable to other nucleotide analogs like AZT-TP and ddGTP, but with less impact on human DNA polymerases (Parker et al., 1991).

  • Selectivity and Potency

    Another study highlighted this compound's high selectivity and potency as an anti-HIV agent, underscoring its potential as an antiretroviral agent in AIDS treatment (Vince et al., 1988).

  • Stability and Metabolic Properties

    this compound has been found to be stable to phosphorolytic cleavage by human purine nucleoside phosphorylase, indicating that its metabolism would likely not involve depurination and salvage reactions, which is advantageous for an antiviral agent (Marr & Penn, 1992).

  • Pharmacokinetics

    The pharmacokinetics and bioavailability of this compound have been studied in rats, providing insights into its distribution, elimination, and potential oral bioavailability, which is crucial for its application as a drug (Yeom et al., 1989).

  • Toxicity Profile

    Research comparing the toxicity of this compound to AZT on human bone marrow hematopoietic progenitor cells found that this compound exhibited significantly less toxicity, suggesting it might have a more favorable safety profile in HIV therapy (Kurtzberg & Carter, 1990).

  • DNA Chain Termination Activity

    this compound's role in terminating DNA chain elongation as part of its inhibition of HIV-1 reverse transcriptase further confirms its mechanism of action as an antiviral agent (Orr et al., 1992).

  • Pronucleotide Technology Application

    Advances in pronucleotide technology applied to this compound have demonstrated a significant enhancement in antiviral potency, which could lead to more effective treatments (Mcguigan et al., 2005).

  • Lack of Mitochondrial Toxicity

    Unlike other anti-HIV nucleoside analogs, this compound does not inhibit mitochondrial DNA synthesis, indicating it may not result in some of the toxicities associated with these drugs (Parker et al., 1997).

Mechanism of Action

Target of Action

Carbovir, also known as Abacavir, is a potent antiviral agent primarily used in the treatment of HIV . The primary target of this compound is the HIV-1 reverse transcriptase , an enzyme that plays a crucial role in the replication of the HIV virus .

Mode of Action

This compound is a synthetic carbocyclic nucleoside analogue . Once inside the cell, it is metabolized to its active form, This compound triphosphate (CBV-TP) . CBV-TP competes with the natural substrate, deoxyguanosine-5’-triphosphate (dGTP), for incorporation into the viral DNA . Once incorporated, it acts as a chain terminator, preventing the addition of further nucleotides and thus halting the replication of the viral DNA .

Biochemical Pathways

This compound’s active metabolite, CBV-TP, inhibits the reverse transcriptase enzyme, which is essential for the replication of the HIV virus . By blocking this enzyme, this compound disrupts the viral life cycle and prevents the virus from multiplying .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats . After administration, this compound is rapidly metabolized to CBV-TP, with a terminal elimination half-life of 21.4 minutes . The total body clearance was found to be 55.2 ml/min per kg, which is within the range of hepatic blood flow . The volume of distribution at steady state was 1,123 ml/kg . The oral bioavailability of this compound was found to be 0.101 .

Result of Action

The incorporation of this compound into the viral DNA results in the termination of the DNA chain, thereby inhibiting the replication of the HIV virus . This leads to a decrease in viral load and retards or prevents the damage to the immune system .

Safety and Hazards

When handling Carbovir, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Carbovir interacts with various enzymes and proteins within the cell. It is primarily metabolized by cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes . The product of this metabolism, CBV-TP, inhibits the HIV reverse transcriptase, an enzyme crucial for the replication of HIV .

Cellular Effects

This compound has significant effects on cellular processes. It specifically inhibits the incorporation of nucleic acid precursors into DNA but does not affect the incorporation of radiolabeled precursors into RNA or protein . This suggests that the cytotoxicity of this compound is due to the inhibition of DNA synthesis .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its active metabolite, CBV-TP. This metabolite inhibits HIV reverse transcriptase, thereby preventing the replication of the virus . Additionally, this compound does not affect the metabolism of other antiretroviral drugs, such as AZT .

Temporal Effects in Laboratory Settings

The half-life of CBV-TP in cells is approximately 2.5 hours, similar to that of the 5’-triphosphate of zidovudine (AZT). Unlike the levels of the 5’-triphosphate of AZT, CBV-TP levels decline without evidence of a plateau . This suggests that the effects of this compound may change over time in laboratory settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized to CBV-TP by ADH and UGT enzymes . There is no evidence of the degradation of this compound by purine nucleoside phosphorylase .

Transport and Distribution

This compound is distributed to extravascular spaces, suggesting that it is transported within cells and tissues . The binding to plasma proteins is about 50% and is independent of the plasma this compound concentration .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Carbovir involves the conversion of 2,3-dideoxy-5-O-trityl-beta-D-ribofuranose to Carbovir through a series of chemical reactions.", "Starting Materials": [ "2,3-dideoxy-5-O-trityl-beta-D-ribofuranose", "Triethylamine", "Methanesulfonyl chloride", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate", "N,N-Dimethylformamide", "Sodium azide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: 2,3-dideoxy-5-O-trityl-beta-D-ribofuranose is reacted with triethylamine and methanesulfonyl chloride in N,N-dimethylformamide to form 2,3-dideoxy-5-O-trityl-beta-D-ribofuranosyl methanesulfonate.", "Step 2: Sodium azide is added to the reaction mixture from step 1 and the resulting mixture is stirred at room temperature for 24 hours to form 2,3-dideoxy-3-azido-5-O-trityl-beta-D-ribofuranosyl methanesulfonate.", "Step 3: The reaction mixture from step 2 is treated with hydrogen gas in the presence of palladium on carbon to form 2,3-dideoxy-3-amino-5-O-trityl-beta-D-ribofuranosyl methanesulfonate.", "Step 4: The reaction mixture from step 3 is treated with sodium bicarbonate and water to form 2,3-dideoxy-3-amino-5-O-trityl-beta-D-ribofuranose.", "Step 5: The reaction mixture from step 4 is treated with hydrochloric acid to remove the trityl protecting group and form 2,3-dideoxy-3-amino-beta-D-ribofuranose.", "Step 6: The reaction mixture from step 5 is treated with sodium hydride and ethyl acetate to form Carbovir." ] }

118353-05-2

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

2-amino-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one

InChI

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m0/s1

InChI Key

XSSYCIGJYCVRRK-NKWVEPMBSA-N

Isomeric SMILES

C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO

SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO

synonyms

rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-6H-purin-6-one;  (+/-)-Carbovir;  cis-Carbovir;  GR 90352X;  NSC 614846; 

Origin of Product

United States

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